![molecular formula C11H9N3O2 B1290572 2-Anilinopyrimidine-5-carboxylic acid CAS No. 450368-25-9](/img/structure/B1290572.png)
2-Anilinopyrimidine-5-carboxylic acid
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Overview
Description
2-Anilinopyrimidine-5-carboxylic acid is a chemical compound used in laboratory settings . It has the molecular formula C11H9N3O2 .
Molecular Structure Analysis
The molecular structure of 2-Anilinopyrimidine-5-carboxylic acid is represented by the SMILES stringO=C(O)C1=CN=C(NC2=CC=CC=C2)N=C1
. It has a molecular weight of 215.21 g/mol . Physical And Chemical Properties Analysis
2-Anilinopyrimidine-5-carboxylic acid is a solid substance . Its exact physical and chemical properties are not detailed in the search results.Scientific Research Applications
Pharmacology: Anti-Inflammatory Applications
2-Anilinopyrimidine-5-carboxylic acid has been identified as a key compound in the synthesis of pyrimidine derivatives, which exhibit significant anti-inflammatory properties . These compounds are known to inhibit the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The development of new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity is a promising area of research in pharmacology.
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, carboxylic acids like 2-Anilinopyrimidine-5-carboxylic acid serve as versatile building blocks for the construction of complex molecules . They are active in organic reactions, including substitution, elimination, and coupling, which are essential for creating a variety of synthetic pathways and novel compounds.
Medicinal Chemistry: Drug Development
2-Anilinopyrimidine-5-carboxylic acid derivatives have been explored for their potential as anti-triple-negative breast cancer drug compounds . Computational pharmacokinetic analysis suggests that these compounds can be developed into oral drugs, serving as promising inhibitors against specific cancer cell lines.
Industrial Applications: Chemical Research
This compound is provided to early discovery researchers as part of a unique collection of chemicals, indicating its role in the initial stages of chemical research and development . It is used in the exploration of new chemical entities and processes that could have industrial applications.
Biotechnology Research: Plant Photosynthesis
Research in plant biotechnology has focused on understanding crucial enzymes for advanced photosynthesis mechanisms . While not directly linked to 2-Anilinopyrimidine-5-carboxylic acid, the study of related pyrimidine compounds and their derivatives could contribute to this field by providing insights into enzyme regulation and metabolic pathways.
Environmental Applications: Sustainable Practices
Although specific environmental applications of 2-Anilinopyrimidine-5-carboxylic acid are not directly mentioned, the push for green and sustainable practices in chemistry involves the use of compounds like this in environmentally friendly processes . Its role in the development of sustainable methodologies in the pharmaceutical industry could be an area of future exploration.
Safety and Hazards
Mechanism of Action
- The primary targets of 2-Anilinopyrimidine-5-carboxylic acid are not explicitly mentioned in the available literature. However, it’s essential to note that this compound belongs to the class of anilinopyrimidines, which have demonstrated bioactivity as fungicides, pesticides, and kinase inhibitors .
- Aromatic Nucleophilic Substitution (S_NAr) : 2-Anilinopyrimidine-5-carboxylic acid is synthesized from 2-chloro-4,6-dimethylpyrimidine through an aromatic nucleophilic substitution reaction with various substituted anilines. The substituents on the aniline ring significantly impact the reaction efficiency .
Target of Action
Mode of Action
properties
IUPAC Name |
2-anilinopyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10(16)8-6-12-11(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,15,16)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIYMRAJXNMUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634627 |
Source
|
Record name | 2-Anilinopyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinopyrimidine-5-carboxylic acid | |
CAS RN |
450368-25-9 |
Source
|
Record name | 2-Anilinopyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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